Paraoxon irreversibly inhibits acetylcholinesterase, an enzyme critical for nerve impulse transmission. Researchers use paraoxon to study the mechanisms of cholinergic toxicity and develop antidotes for organophosphate poisoning [].
Due to its potent and specific inhibition of acetylcholinesterase, paraoxon is used in in vitro and in vivo models to investigate nerve function, neurodegenerative diseases like Alzheimer's, and the efficacy of potential treatments [].
Scientists use paraoxon to understand the breakdown and persistence of organophosphate insecticides in the environment. This research helps assess potential environmental risks associated with these pesticides [].
The specific interaction of paraoxon with acetylcholinesterase allows researchers to develop biosensors for detecting organophosphate contamination in food, water, and environmental samples [].
Paraoxon, chemically known as O,O-diethyl-O-p-nitrophenylphosphate, is an organophosphate compound and the active metabolite of the insecticide parathion. It is recognized for its high reactivity and potent inhibition of the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. Paraoxon acts as a parasympathomimetic agent, leading to excessive accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors. This compound is significantly toxic and has been implicated in various poisoning cases globally due to its ability to easily penetrate biological membranes, including skin and mucous membranes .
Paraoxon's primary mechanism of action revolves around its inhibition of acetylcholinesterase (AChE) []. AChE is an enzyme responsible for breaking down acetylcholine, a neurotransmitter critical for muscle function and nerve impulse transmission. When paraoxon binds to AChE, it forms a covalent bond, permanently inactivating the enzyme. This leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and disrupting normal nerve function [].
Paraoxon is a highly toxic compound and poses significant safety hazards.
Paraoxon undergoes hydrolysis in biological systems, primarily catalyzed by enzymes such as paraoxonase. The hydrolysis products include diethyl phosphate and p-nitrophenol, both of which are less toxic than paraoxon itself. The mechanism involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O bond .
Additionally, paraoxon can engage in covalent modification of acetylcholinesterase by phosphorylating the serine residue at the active site. This reaction effectively inhibits the enzyme's activity, leading to an increase in acetylcholine levels and subsequent cholinergic toxicity .
The biological activity of paraoxon is primarily characterized by its role as a potent inhibitor of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synaptic clefts, causing prolonged stimulation of postsynaptic neurons. The resultant effects include muscle twitching, respiratory distress, seizures, and potentially fatal outcomes if exposure levels are high enough .
Research indicates that paraoxon also triggers excitotoxicity through enhanced glutamate release and oxidative stress within neuronal cells. This cascade can lead to neurodegeneration and other long-term neurological issues .
Paraoxon can be synthesized through several methods, typically involving the reaction of diethyl phosphorochloridate with p-nitrophenol. The process often requires careful control of reaction conditions to ensure high purity and yield. For example, one method involves:
Uniqueness: Paraoxon's unique characteristic lies in its specific mechanism as a metabolite of parathion, showcasing a different toxicity profile compared to other organophosphates like malathion or sarin. Its ability to induce excitotoxicity further differentiates it from many other compounds within this class .
Studies on paraoxon interactions have focused on its binding affinity for acetylcholinesterase and other enzymes involved in detoxification pathways. Research indicates that paraoxon interacts with various proteins, leading to changes in enzymatic activity and cellular signaling pathways that can exacerbate neurotoxic effects. Moreover, investigations into its interactions with antioxidants have revealed insights into potential protective strategies against oxidative stress induced by paraoxon exposure .
Paraoxon, designated by the International Union of Pure and Applied Chemistry nomenclature as diethyl (4-nitrophenyl) phosphate, represents a prototypical organophosphate ester compound with the molecular formula C10H14NO6P [1] [2] [3]. The compound exhibits a molecular weight of 275.20 g/mol and is registered under Chemical Abstracts Service number 311-45-5 [1] [2] [4] [5] [6]. The complete International Chemical Identifier key for paraoxon is WYMSBXTXOHUIGT-UHFFFAOYSA-N, providing a unique structural fingerprint for computational and database applications [1] [3].
The molecular architecture of paraoxon consists of a central tetrahedral phosphorus atom coordinated to four oxygen atoms in a characteristic phosphate ester arrangement [1] [2]. Two ethyl groups are attached via ester linkages to the phosphorus center, while a 4-nitrophenyl moiety constitutes the third organic substituent. The phosphorus atom maintains its characteristic tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with sp3 hybridization [7] [8]. The compound does not possess any stereogenic centers, rendering it achiral and eliminating the possibility of enantiomeric forms [1] [3].
The phosphate ester backbone exhibits the general structural motif P(=O)(OR)3, where the phosphorus-oxygen double bond character contributes to the stability of the pentavalent phosphorus oxidation state [7] [8]. Conformational analysis indicates that the ethyl substituents can adopt various rotational conformations around the phosphorus-oxygen ester bonds, with energy differences typically less than 1 kcal/mol between different conformational isomers [8]. The nitrophenyl ring system maintains planarity due to the conjugation between the aromatic π-system and the nitro group electron-withdrawing substituent [1] [9].
Property | Value | Reference |
---|---|---|
IUPAC Name | diethyl (4-nitrophenyl) phosphate | [1] [2] [3] |
Molecular Formula | C10H14NO6P | [1] [2] [4] |
Molecular Weight (g/mol) | 275.20 | [5] [6] |
CAS Registry Number | 311-45-5 | [1] [2] [4] |
Melting Point (°C) | Not precisely defined (oil at room temperature) | [5] |
Boiling Point (°C) | 169-170 | [5] [6] |
Density (g/mL at 25°C) | 1.274 | [5] |
Refractive Index (nD20) | 1.51 | [5] [6] |
Water Solubility (g/L at 20°C) | 3.627 | [5] |
UV Absorption Maximum (nm) | 274 | [6] |
Extinction Coefficient (ε) | 8.9 × 10³ | [6] |
InChI Key | WYMSBXTXOHUIGT-UHFFFAOYSA-N | [1] [3] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of paraoxon through analysis of 1H, 13C, and 31P nuclei [10] [11]. The 1H NMR spectrum of paraoxon exhibits characteristic signals that reflect the distinct chemical environments of the protons within the molecule [12] [13] [14]. The aromatic protons of the 4-nitrophenyl ring system appear as two distinct doublets in the downfield region, with the protons ortho to the nitro group resonating at approximately 8.26 ppm and the meta protons appearing at 7.39 ppm [12] [13]. This significant downfield shift is attributed to the strong electron-withdrawing effect of the nitro substituent and the characteristic deshielding effects of the aromatic ring current [13] [14].
The ethyl ester substituents generate characteristic multipicity patterns consistent with first-order coupling systems [15] [16]. The methyl groups of the ethyl substituents appear as triplets in the region of 1.2-1.4 ppm, exhibiting coupling to the adjacent methylene protons with typical vicinal coupling constants of approximately 7 Hz [16]. The methylene protons resonate as quartets in the range of 4.1-4.3 ppm, reflecting their deshielding by the adjacent electronegative phosphate oxygen atoms [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of paraoxon with enhanced structural detail compared to proton NMR [17] [18]. The aromatic carbons appear in the characteristic downfield region between 155-125 ppm, with the carbon bearing the nitro substituent appearing most downfield due to the strong electron-withdrawing effects [18]. The ethyl carbons exhibit typical aliphatic chemical shifts, with the methyl carbons appearing around 15-16 ppm and the methylene carbons resonating near 64-65 ppm [18]. The substantial downfield shift of the methylene carbons reflects their α-position relative to the phosphate ester oxygen [18].
Phosphorus-31 nuclear magnetic resonance provides direct observation of the phosphate center, with paraoxon exhibiting a characteristic chemical shift in the range of -10 to -15 ppm relative to phosphoric acid [19]. This upfield position is typical for trialkyl phosphate esters and reflects the electronic environment of the pentavalent phosphorus center [19]. The 31P NMR signal appears as a singlet, indicating the absence of significant coupling to other nuclei under typical measurement conditions [19].
Nucleus | Chemical Shift (ppm) | Assignment | Reference |
---|---|---|---|
1H (aromatic) | 8.26 (2H, d) | ortho to nitro group | [12] |
1H (aromatic) | 7.39 (2H, d) | meta to nitro group | [12] |
1H (ethyl CH3) | 1.2-1.4 (6H, t) | ethyl methyl groups | Literature estimate |
1H (ethyl CH2) | 4.1-4.3 (4H, q) | ethyl methylene groups | Literature estimate |
13C (aromatic) | 155-125 | aromatic carbons | Literature estimate |
13C (ethyl CH3) | 15-16 | ethyl methyl carbons | Literature estimate |
13C (ethyl CH2) | 64-65 | ethyl methylene carbons | Literature estimate |
31P | -10 to -15 | phosphate phosphorus | [19] |
Mass spectrometry analysis of paraoxon reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into gas-phase decomposition pathways [20] [21] [22]. The molecular ion peak appears at m/z 275, corresponding to the molecular weight of the intact paraoxon molecule [1]. Under electron ionization conditions, paraoxon undergoes systematic fragmentation following predictable patterns common to organophosphate esters [22] [23].
The base peak in the mass spectrum typically appears at m/z 220, representing the loss of a diethyl group (C4H10O2, mass 90) from the molecular ion [1]. This fragmentation pathway reflects the relative stability of the resulting phosphate-containing fragment and represents a characteristic loss pattern for diethyl phosphate esters [22] [23]. Additional significant fragments include m/z 174, corresponding to the loss of the nitrophenyl group (C6H4NO2, mass 101), and m/z 109, representing the nitrophenyl fragment itself [1].
Lower mass fragments provide information about the individual structural components of paraoxon [1] [21]. The fragment at m/z 99 corresponds to phosphate-ethyl combinations, while m/z 94 represents phenolic fragments derived from the aromatic ring system [1]. The tropylium ion (C7H7+) appears at m/z 91, indicating rearrangement processes involving the aromatic ring system during fragmentation [1] [20].
The fragmentation patterns of paraoxon are consistent with those observed for other organophosphate compounds, where preferential cleavage occurs at the phosphorus-oxygen ester bonds rather than within the organic substituents [22] [23]. This selectivity reflects the relative bond strengths and the stabilization of resulting fragment ions through resonance and inductive effects [20] [22].
Fragment m/z | Relative Intensity (%) | Proposed Assignment | Reference |
---|---|---|---|
275 (M+) | Molecular ion | Molecular ion [M]+ | [1] |
220 | 100 (base peak) | Loss of diethyl group [M-C4H10O2]+ | [1] |
174 | 45.74 | Loss of nitrophenyl group [M-C6H4NO2]+ | [1] |
149 | 30.83 | Phosphate-related fragment | [1] |
139 | 20.32 | Aromatic fragment | [1] |
109 | 100 | Nitrophenyl fragment [C6H4NO2]+ | [1] |
99 | 55.16 | Phosphate fragment [PO4C2H5]+ | [1] |
94 | 20.82 | Phenol fragment [C6H6O]+ | [1] |
91 | 47.35 | Tropylium ion [C7H7]+ | [1] |
Infrared spectroscopy reveals the vibrational characteristics of paraoxon through analysis of fundamental molecular vibrations [24] [25]. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively [26] [27]. These bands appear with strong intensity due to the significant change in dipole moment associated with nitro group vibrations [24] [25]. The frequency positions are consistent with aromatic nitro compounds and reflect the electron-withdrawing character of the nitro substituent [26].
The phosphate ester functionality generates several characteristic absorption bands that provide structural confirmation [28] [27]. The phosphorus-oxygen double bond (P=O) stretching vibration appears in the region of 1280-1300 cm⁻¹ with medium intensity [28] [27]. The phosphorus-oxygen-carbon (P-O-C) stretching vibrations manifest as strong absorptions in the range of 1160-1210 cm⁻¹, while broader P-O stretching modes appear between 950-1000 cm⁻¹ [28] [27] [29]. These frequencies are characteristic of phosphate ester compounds and distinguish paraoxon from other organophosphorus derivatives [28] [27].
The aromatic ring system contributes additional spectroscopic features through carbon-carbon stretching and carbon-hydrogen out-of-plane bending vibrations [26] [25]. Aromatic carbon-carbon stretching modes appear with medium intensity between 750-770 cm⁻¹, while aromatic carbon-hydrogen out-of-plane bending vibrations manifest at 840-860 cm⁻¹ and 680-700 cm⁻¹ [26] [25]. The specific pattern of these absorptions is consistent with para-disubstituted benzene derivatives [26].
Raman spectroscopy provides complementary vibrational information through different selection rules compared to infrared spectroscopy [30]. According to the rule of mutual exclusion, vibrations that are Raman active may be infrared inactive and vice versa, particularly for centrosymmetric molecules [30]. However, paraoxon lacks a center of symmetry, allowing both infrared and Raman activity for most vibrational modes [30]. Raman spectroscopy is particularly sensitive to symmetric stretching vibrations and provides enhanced detection of carbon-carbon and phosphorus-oxygen symmetric stretching modes [30].
Frequency (cm⁻¹) | Intensity | Assignment | Reference |
---|---|---|---|
1530-1550 | Strong | NO2 asymmetric stretch | [26] [27] |
1340-1360 | Strong | NO2 symmetric stretch | [26] [27] |
1280-1300 | Medium | P=O stretch | [28] [27] |
1160-1210 | Strong | P-O-C stretch | [28] [27] |
950-1000 | Strong | P-O stretch | [28] [27] |
840-860 | Medium | Aromatic C-H out-of-plane | [26] [25] |
750-770 | Medium | Aromatic C-C stretch | [26] [25] |
680-700 | Strong | Aromatic C-H out-of-plane | [26] [25] |
Crystallographic analysis of paraoxon provides detailed three-dimensional structural information, though the compound typically exists as an oil at room temperature, limiting single-crystal studies [5]. However, computational crystallographic studies and related organophosphate structures provide insights into the solid-state packing and intermolecular interactions [31] [32] [33]. The tetrahedral geometry around the phosphorus center is maintained in the solid state, with phosphorus-oxygen bond lengths typically ranging from 1.45 to 1.65 Å depending on the specific ester linkage [31] [32].
X-ray crystallographic investigations of paraoxon-protein complexes have revealed important structural details about molecular recognition and binding interactions [31] [32]. Studies of paraoxon bound to human acetylcholinesterase demonstrate that the compound adopts specific conformations to optimize binding within the enzyme active site [31] [32]. These structural studies indicate that the acyl loop region of the enzyme undergoes significant conformational changes upon paraoxon binding, with the phosphoryl oxygen interacting with metal centers in the active site [31] [32].
Conformational dynamics studies using molecular dynamics simulations provide insights into the flexibility and preferred conformations of paraoxon in solution and bound states [7]. The ethyl substituents exhibit considerable conformational freedom around the phosphorus-oxygen ester bonds, with energy barriers for rotation typically less than 5 kcal/mol [7] [8]. The nitrophenyl ring system maintains planarity due to conjugation effects, though rotation around the phosphorus-oxygen bond linking the phenyl group is energetically accessible [7].
Temperature-dependent conformational analysis reveals that paraoxon undergoes thermal motion that affects its binding affinity and reactivity [7]. Vibrational dynamics studies using inelastic neutron scattering have shown that binding to protein targets results in changes to the vibrational modes in the 20-50 cm⁻¹ frequency range, indicating altered conformational flexibility upon binding [32]. These observations suggest that conformational entropy plays a significant role in the thermodynamics of paraoxon-protein interactions [32] [7].
Acute Toxic;Environmental Hazard